![molecular formula C25H21N3OS B2766097 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide CAS No. 396722-58-0](/img/structure/B2766097.png)

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

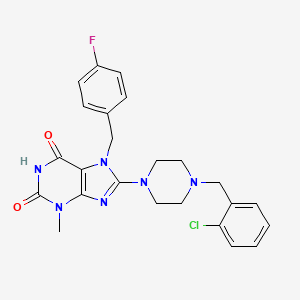

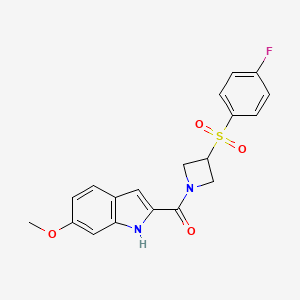

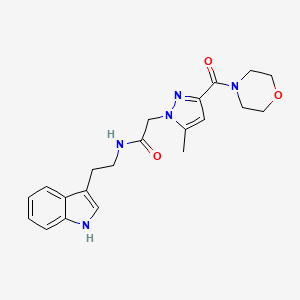

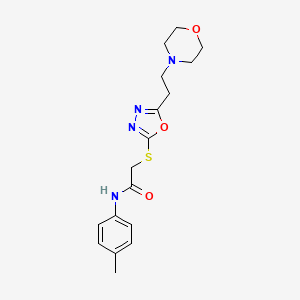

“N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide” is a chemical compound that has been studied for its potential pharmacological effects . It is part of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives .

Synthesis Analysis

The synthesis of this compound involves multi-step chemical reactions . In one study, celecoxib analogs containing an amino or methylamino group were synthesized first . The synthesized compounds were then screened in an intact cell-based assay in vitro and in carrageenan-induced mouse paw edema in vivo .Molecular Structure Analysis

The molecular structure of this compound is complex, with a scaffold moiety anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the introduction of an amino acid to celecoxib analogs containing an amino or methylamino group .Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds related to N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide, such as pyrazolone-enamines, have shown promising anticancer activity. A study demonstrated that these compounds could inhibit the proliferation of human liver cancer HepG2 cells and exhibit cytostatic effects in a concentration-dependent and time-dependent manner. The study also explored the potential tautomers of these compounds and their interaction with cancer cells, providing insights into their anticancer mechanisms (Yan et al., 2015).

Antimicrobial Applications

Another study focused on the synthesis and antimicrobial activities of novel pyrazole derivatives, starting from a compound structurally related to the one . These derivatives showed good anti-inflammatory activities and lower toxicity, suggesting their potential as antimicrobial agents (Abdulla et al., 2014).

Material Science Applications

In materials science, aromatic polyimides synthesized using diamines, including 4-aminobenzamide (a related structure), have been polymerized for various applications. These polyimides demonstrated solubility in organic solvents and high thermal stability, making them suitable for high-performance materials (Butt et al., 2005).

Mecanismo De Acción

Target of Action

It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities . The specific targets for these activities are yet to be identified.

Mode of Action

This activity was justified by a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological function of the targets.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it might affect the biochemical pathways related to these diseases

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that it might have a significant impact on the cells of these pathogens, leading to their death or inhibition .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole-bearing compounds, a group to which this compound belongs, are known for their diverse pharmacological effects . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .

Cellular Effects

Similar compounds have been found to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide at different dosages in animal models have not been extensively studied. Similar compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3OS/c1-17-7-13-21(14-8-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZFTMFQMWCUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2766031.png)

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)